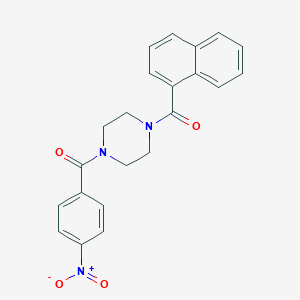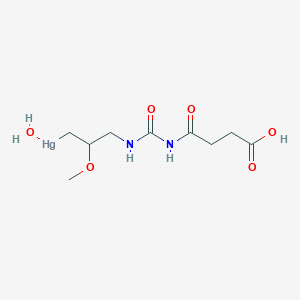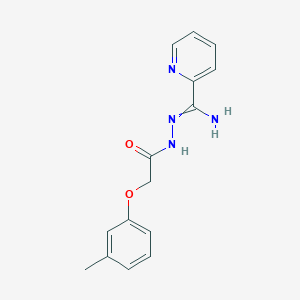
1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine, commonly known as N-4-nitrobenzoyl-1-naphthylamine (N4N) is a chemical compound that belongs to the family of piperazine derivatives. It is a synthetic cannabinoid that has been used in scientific research as a tool to study the endocannabinoid system and its related physiological and biochemical effects.
Mécanisme D'action
1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine binds to the cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors. Binding of 1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine to these receptors leads to the activation of intracellular signaling pathways, which can result in a variety of physiological and biochemical effects. 1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine has been shown to have a higher affinity for CB1 receptors than CB2 receptors.
Biochemical and Physiological Effects:
1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and anti-addictive effects. 1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, behavior, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine has several advantages for lab experiments. It is a synthetic cannabinoid that is easy to synthesize and purify. 1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine has a high affinity for CB1 receptors, which makes it an ideal tool for studying the endocannabinoid system. However, 1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine also has some limitations. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. 1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine also has a relatively short half-life, which can limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine. One potential direction is to study the effects of 1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine on other neurotransmitter systems, such as the glutamate and GABA systems. Another potential direction is to investigate the potential therapeutic applications of 1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine, such as its use as an analgesic or anti-inflammatory agent. Additionally, the development of new synthetic cannabinoids based on the structure of 1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine may lead to the discovery of novel compounds with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine involves the reaction of 1-naphthoyl chloride with 4-nitrobenzoyl chloride in the presence of piperazine. The reaction takes place in an organic solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is then purified by recrystallization using a suitable solvent.
Applications De Recherche Scientifique
1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine has been used in scientific research as a synthetic cannabinoid to study the endocannabinoid system and its related physiological and biochemical effects. It has been shown to bind to the cannabinoid receptors CB1 and CB2, which are present in the central nervous system and immune system, respectively. 1-(1-Naphthoyl)-4-(4-nitrobenzoyl)piperazine has been used to study the effects of cannabinoid receptor activation on pain, inflammation, anxiety, and addiction.
Propriétés
Formule moléculaire |
C22H19N3O4 |
|---|---|
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
[4-(naphthalene-1-carbonyl)piperazin-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C22H19N3O4/c26-21(17-8-10-18(11-9-17)25(28)29)23-12-14-24(15-13-23)22(27)20-7-3-5-16-4-1-2-6-19(16)20/h1-11H,12-15H2 |
Clé InChI |
NJSOBDBFRCEQCK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC4=CC=CC=C43 |
SMILES canonique |
C1CN(CCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(2-Nitrobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B229425.png)
![1-(2-Fluorophenyl)-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229427.png)
![1-(2-Fluorophenyl)-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229428.png)
![1-Ethyl-4-[1-(3-nitrobenzyl)piperidin-4-yl]piperazine](/img/structure/B229430.png)
![1-Benzyl-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229433.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229436.png)
![4-(4-fluorobenzoyl)-5-(2-furyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229438.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229439.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229440.png)

![2-Fluorobenzyl 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoate](/img/structure/B229446.png)

![N-[[amino(pyridin-2-yl)methylidene]amino]-2-(4-bromophenoxy)acetamide](/img/structure/B229449.png)
![2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B229452.png)